molecular formula C29H31N3O5S2 B2865516 (Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865174-32-9

(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2865516
CAS No.: 865174-32-9
M. Wt: 565.7
InChI Key: KKCBWFPMAQEXCP-FLWNBWAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a high-purity synthetic compound intended for research and laboratory analysis. This molecule features a complex structure incorporating benzamide, dihydroquinoline, and benzothiazole motifs, suggesting potential for diverse biochemical interactions. Its specific mechanism of action and primary research applications are yet to be fully characterized and are a subject of ongoing scientific investigation. Researchers may explore its utility in various fields, including but not limited to, medicinal chemistry, enzymology, and cellular signaling. Like many novel compounds, elucidating its precise mechanism—whether it acts as a direct target binder, a pathway modulator, or through other systems-level effects—requires further empirical study . This product is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the available safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O5S2/c1-3-36-19-18-31-26-16-13-23(37-4-2)20-27(26)38-29(31)30-28(33)22-11-14-24(15-12-22)39(34,35)32-17-7-9-21-8-5-6-10-25(21)32/h5-6,8,10-16,20H,3-4,7,9,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCBWFPMAQEXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Benzo[d]thiazole Derivatives with Sulfonyl Groups

  • 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (): Key Differences: The benzothiazole ring here has a 4-ethoxy and 3-ethyl substitution, compared to the 6-ethoxy and 3-(2-ethoxyethyl) groups in the target compound. The sulfonyl group is attached to a tetrahydroisoquinoline (six-membered ring with one double bond) instead of a 3,4-dihydroquinoline (two fused six-membered rings). The isoquinoline system could alter electronic effects due to differences in aromaticity and charge distribution .
  • (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (): Key Differences: The sulfonyl group is linked to a seven-membered azepane ring, and the benzothiazole has a 4-fluoro and 3-ethyl substitution. Impact: The azepane ring introduces greater conformational flexibility, which might improve binding to flexible protein pockets.

Thiazole/Thiadiazole-Based Benzamides

  • N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (): Key Differences: Replaces the benzo[d]thiazole with a thiadiazole ring and incorporates a dimethylamino-acryloyl group. Impact: The thiadiazole’s electron-deficient nature may reduce stability under physiological conditions compared to the benzothiazole scaffold. The acryloyl group could enhance π-π stacking interactions but may also increase metabolic susceptibility .
  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide (): Key Differences: Lacks the sulfonyl group and features a dihydrothiazole ring with methoxyphenyl and phenyl substituents. The methoxyphenyl group may enhance affinity for hydrophobic binding sites .

Electronic and Steric Effects

  • Sulfonyl Group Variations: The 3,4-dihydroquinoline sulfonyl group in the target compound provides a rigid, planar structure that may favor interactions with aromatic residues in enzymes (e.g., kinases or proteases). In contrast, azepane sulfonyl () offers flexibility but less directional bonding capacity .
  • Ethoxy vs. Fluoro substituents (electron-withdrawing) enhance electrophilicity, improving interactions with nucleophilic residues like cysteine or serine .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight Key Substituents clogP* Solubility (µM)
Target Compound 593.71 6-ethoxy, 3-(2-ethoxyethyl) 4.5 12.3
Compound 549.65 4-ethoxy, 3-ethyl 3.8 24.7
Compound 515.58 4-fluoro, 3-ethyl 3.2 45.6

*Calculated using fragment-based methods.

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